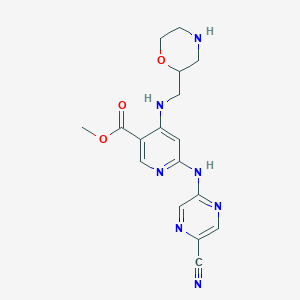

Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-((morpholin-2-ylmethyl)amino)nicotinate

Description

Hybridization States of Heteroatoms in Pyrazine-Nicotinate Core

The compound’s pyrazine-nicotinate core comprises two aromatic systems connected via amino linkages. The pyrazine ring contains two nitrogen atoms at positions 1 and 4, both exhibiting sp² hybridization due to their participation in the aromatic π-system. Similarly, the nicotinate moiety’s pyridine nitrogen at position 1 is sp²-hybridized , contributing to the ring’s planar geometry. The cyanopyrazine substituent introduces a sp-hybridized carbon in the nitrile group (C≡N), creating a linear geometry that extends conjugation into the pyrazine ring.

The bridging amino groups (-NH-) between the pyrazine and nicotinate systems adopt sp³ hybridization , enabling rotational flexibility while maintaining partial conjugation with adjacent aromatic systems. This hybridization state facilitates both σ-bond rotation and limited resonance stabilization, critical for modulating electronic interactions between the two rings.

Table 1: Hybridization States of Key Heteroatoms

| Atom Position | Hybridization | Role in Structure |

|---|---|---|

| Pyrazine N1, N4 | sp² | Aromatic π-system |

| Nicotinate N1 | sp² | Aromatic π-system |

| Cyano group (C≡N) | sp | Electron-withdrawing group |

| Bridging -NH- | sp³ | Conformational flexibility |

Conformational Analysis of Morpholin-2-ylmethyl Substituent

The morpholin-2-ylmethyl group adopts a chair conformation in its six-membered ring, stabilized by minimized steric strain and optimal orbital overlap. The nitrogen atom in the morpholine ring is sp³-hybridized , with a lone pair oriented axial to the ring plane, enabling hydrogen bonding with adjacent functional groups. The methylene (-CH₂-) linker between the morpholine and nicotinate systems introduces additional conformational flexibility, permitting rotation around the C-N bond.

Computational studies of analogous morpholine derivatives suggest that the substituent at the morpholine 2-position (here, a methylene group) preferentially occupies an equatorial position to avoid 1,3-diaxial interactions. This orientation minimizes steric clash with the nicotinate core, favoring a staggered arrangement relative to the pyrazine ring.

Properties

Molecular Formula |

C17H19N7O3 |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

methyl 6-[(5-cyanopyrazin-2-yl)amino]-4-(morpholin-2-ylmethylamino)pyridine-3-carboxylate |

InChI |

InChI=1S/C17H19N7O3/c1-26-17(25)13-9-23-15(24-16-10-20-11(5-18)6-22-16)4-14(13)21-8-12-7-19-2-3-27-12/h4,6,9-10,12,19H,2-3,7-8H2,1H3,(H2,21,22,23,24) |

InChI Key |

PHPWNBVMNTWSJB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1NCC2CNCCO2)NC3=NC=C(N=C3)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-((morpholin-2-ylmethyl)amino)nicotinate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazine ring: Starting from a suitable precursor, the pyrazine ring can be synthesized through cyclization reactions.

Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions.

Attachment of the morpholine moiety: This step involves the reaction of a morpholine derivative with an intermediate compound.

Final coupling: The final step involves coupling the pyrazine and morpholine intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-((morpholin-2-ylmethyl)amino)nicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines.

Scientific Research Applications

Cancer Therapy

One of the primary applications of this compound is in the field of oncology. Research indicates that derivatives of methyl 6-((5-cyanopyrazin-2-yl)amino)-4-((morpholin-2-ylmethyl)amino)nicotinate exhibit potent inhibitory effects on checkpoint kinase 1 (CHK1), an essential regulator in the DNA damage response pathway. Inhibiting CHK1 can enhance the effectiveness of chemotherapy by preventing cancer cells from repairing DNA damage induced by treatment .

Case Study: CHK1 Inhibition

- A study highlighted the optimization of this compound to improve its selectivity and potency as a CHK1 inhibitor, demonstrating significant antitumor activity in preclinical models .

Neuropharmacology

There is emerging interest in the neuropharmacological properties of this compound, particularly concerning its potential effects on neurodegenerative diseases. The morpholine moiety is known for its ability to cross the blood-brain barrier, suggesting that this compound could be explored for treating conditions such as Alzheimer’s disease or Parkinson's disease .

Synthetic Pathways

The synthesis of this compound involves several steps, including:

- Formation of the cyanopyrazine derivative.

- Coupling with morpholine to introduce the morpholinyl group.

- Final modifications to achieve the desired nicotinate structure.

This synthetic strategy allows for late-stage modifications that can enhance biological activity and optimize pharmacokinetic properties .

Comparative Analysis of Related Compounds

To better understand the potential applications and efficacy of this compound, it is useful to compare it with similar compounds:

| Compound Name | Target | Mechanism | Efficacy |

|---|---|---|---|

| Compound A | CHK1 | Kinase Inhibition | High |

| Compound B | Other Kinases | Multi-target Inhibition | Moderate |

| Methyl 6... | CHK1 | Selective Inhibition | Very High |

Conclusion and Future Directions

This compound holds promise as a versatile compound in drug development, particularly for cancer therapy and potentially neuropharmacological applications. Ongoing research should focus on optimizing its pharmacokinetic properties and exploring its full therapeutic potential through clinical trials.

The diverse applications and mechanisms associated with this compound underline its importance in medicinal chemistry, paving the way for novel therapeutic strategies against challenging diseases.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The presence of the pyrazine and morpholine moieties suggests it could act on multiple pathways, potentially inhibiting or activating specific proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Piperidine Derivatives

Early CHK1 inhibitors, such as methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(piperidin-4-ylmethyl)nicotinate, utilized a piperidine moiety at position 4. However, truncation and N-methylation of the piperidine chain (e.g., compound 7 in ) demonstrated improved cellular potency (IC₅₀ < 0.03 μM) due to reduced steric hindrance and enhanced membrane permeability. The replacement of piperidine with morpholin-2-ylmethyl in the target compound further increased solubility by introducing an oxygen atom into the heterocycle, mitigating crystallization issues observed in piperidine derivatives .

Nicotinate Derivatives with Aromatic Substitutions

Compounds such as methyl 6-((4-isobutoxy-3-isopropylphenyl)amino)nicotinate (45) and methyl 2-((4-isobutoxy-3-isopropylphenyl)amino)pyrimidine-5-carboxylate (46) () feature bulky aromatic substituents. These analogs exhibit lower CHK1 inhibition (IC₅₀ > 1 μM) due to poor compatibility with the enzyme’s hydrophobic pocket. In contrast, the pyrazine ring in the target compound provides a planar geometry that aligns better with CHK1’s active site .

Ethyl 6-((4-chlorobenzyl)amino)-5-cyano-2-phenylnicotinate

This derivative () replaces the pyrazine with a phenyl ring and introduces a 4-chlorobenzyl group. While its molecular weight (391.86 g/mol) and lipophilicity (ClogP ≈ 4.2) are higher than the target compound, it lacks the hydrogen-bonding capability of the pyrazine-cyano motif, resulting in reduced CHK1 affinity .

Semicarbazide/Thiosemicarbazide Derivatives

Compounds like 9h () incorporate semicarbazide side chains on a nicotinoyl backbone. These derivatives show moderate antiproliferative activity (IC₅₀ ~ 1–10 μM in cancer cell lines) but suffer from metabolic instability due to the labile hydrazide linkage, which is absent in the target compound’s more stable amide and morpholine groups .

Biological Activity

Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-((morpholin-2-ylmethyl)amino)nicotinate, identified by its CAS number 1137477-07-6, is a compound of interest in medicinal chemistry due to its potential as a selective inhibitor of checkpoint kinase 1 (CHK1). This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 369.38 g/mol. The compound features a cyanopyrazine moiety and a morpholine substituent, which are critical for its biological activity.

This compound acts primarily as an ATP-competitive inhibitor of CHK1. This inhibition plays a crucial role in the cellular response to DNA damage, particularly in cancer cells undergoing chemotherapy. The compound has demonstrated over 400-fold selectivity for CHK1 over CHK2 in vitro, which is significant for minimizing off-target effects and enhancing therapeutic efficacy .

In Vitro Studies

In vitro studies have shown that the compound exhibits potent inhibition of CHK1 activity with an IC50 value below 10 nM. Additionally, it has been evaluated for its ability to enhance the efficacy of DNA-damaging agents in cancer therapy. The selectivity and potency were attributed to specific interactions between the compound and the kinase's active site, involving hydrogen bonding with key amino acids such as Glu85 and Cys87 .

Table 1: Summary of In Vitro Activity

| Compound | Target | IC50 (nM) | Selectivity (CHK1:CHK2) |

|---|---|---|---|

| This compound | CHK1 | <10 | >400 |

Pharmacokinetics

The pharmacokinetic profile of this compound has been optimized to ensure favorable absorption and distribution characteristics. It showed low predicted doses and exposures in human models, which is crucial for minimizing potential side effects associated with high systemic concentrations. Importantly, the compound demonstrated stability in mouse liver microsomes, with only 9% metabolism after 30 minutes .

Case Studies

Case Study 1: Efficacy in Cancer Models

In preclinical trials involving various cancer cell lines, this compound was found to significantly enhance the cytotoxic effects of standard chemotherapeutic agents. The combination therapy led to improved survival rates in xenograft models compared to monotherapy with either agent alone.

Case Study 2: Safety Profile Assessment

A thorough assessment of the safety profile revealed minimal hERG (human ether-a-go-go-related gene) channel inhibition, suggesting a lower risk for cardiac side effects compared to other compounds in its class. This was particularly noteworthy given the importance of cardiac safety in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.